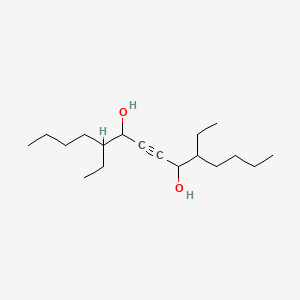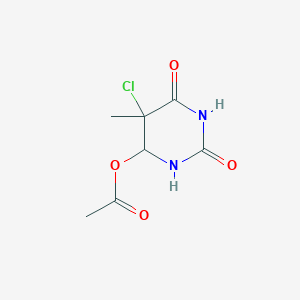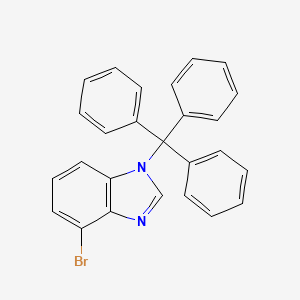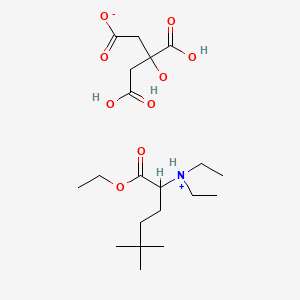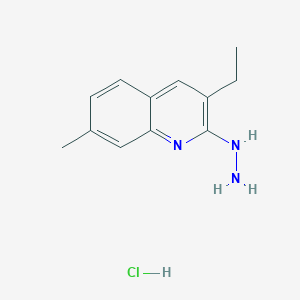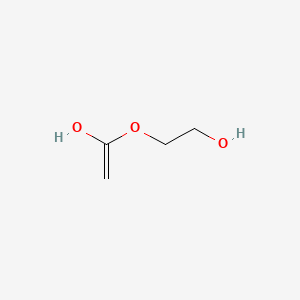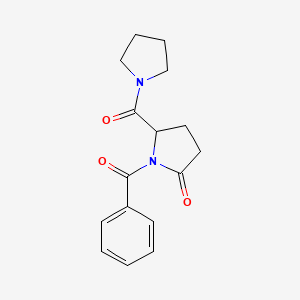
1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoyl group attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring through a carbonyl group. The intricate arrangement of these functional groups imparts distinct chemical and physical characteristics to the compound, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Formation of the Second Pyrrolidine Ring: The second pyrrolidine ring is formed through a cyclization reaction involving suitable precursors.
Coupling of the Two Rings: The final step involves coupling the two pyrrolidine rings through a carbonyl group, typically using a condensation reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.
科学研究应用
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
1-(Benzoyl)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one can be compared with similar compounds, such as:
1-Benzyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one: This compound has a benzyl group instead of a benzoyl group, leading to different chemical properties and reactivity.
1-(Pyrrolidine-1-carbonyl)pyrrolidin-2-one: Lacks the benzoyl group, resulting in distinct chemical behavior and applications.
属性
CAS 编号 |
57632-71-0 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC 名称 |
1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI 键 |
UAJWPUQWJOYSIT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2CCC(=O)N2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


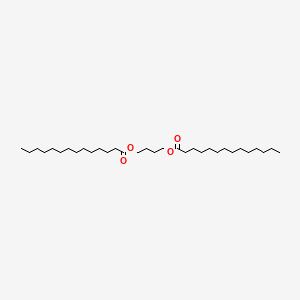
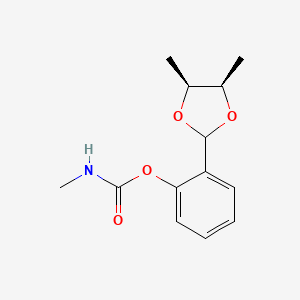
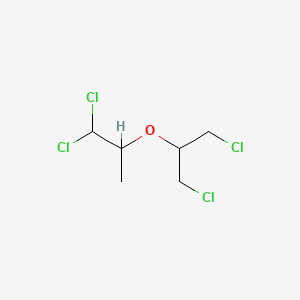
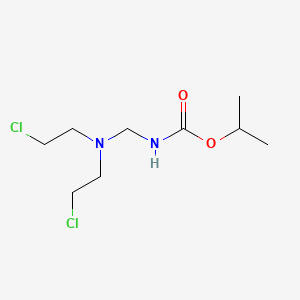
![[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)


